Isosulfan blue inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosulfan Blue is a synthetic visual lymphatic imaging agent. Injected into the periphery of the tumor site, isosulfan blue localizes to the lymphatic system and aids in the surgical identification of tumor sentinel nodes which stain blue. (NCI04)
Scientific Research Applications
Sentinel Lymph Node Mapping in Cancer Surgery : Isosulfan blue is extensively used for sentinel lymph node mapping in surgeries, particularly for breast cancer. This technique helps in identifying the first lymph node ("sentinel node") to which cancer cells are likely to spread from a primary tumor. It's a vital step in cancer staging and treatment planning (Efron et al., 2002; Simmons et al., 2001).
Photolysis Assisted Mineralization : Research has explored the use of UV photolysis for the mineralization of Isosulfan blue, particularly in the context of determining trace elements like Cr, Cd, Cu, Sn, and Pb by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This technique aids in the degradation and mineralization of Isosulfan blue dye, contributing to the analytical chemistry field (Dash et al., 2011).
Lymphatic Leakage Mapping in Inguinal Lymph Node Dissection : Isosulfan blue has been used in the identification and treatment of lymphoceles (collections of lymph in the body) arising from lymphatics injured during surgery of the groin. Its application in this context is significant for reducing complications associated with inguinal lymph node dissection (Nakamura et al., 2011).
Alternatives to Isosulfan Blue : Studies have also focused on finding alternatives to Isosulfan blue, such as methylene blue dye, for sentinel lymph node localization in breast cancer patients. This research is crucial in providing options that might be more cost-effective or have different safety profiles (Simmons et al., 2001).
properties
CAS RN |
748080-29-7 |
---|---|
Product Name |
Isosulfan blue inner salt |
Molecular Formula |
C27H33N2O6S2+ |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-4-sulfobenzenesulfonate |
InChI |
InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-19-24(36(30,31)32)17-18-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35) |
InChI Key |
YFKDCGWIINMRQY-UHFFFAOYSA-O |
SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-] |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O |
Color/Form |
Blue-green liquid |
Other CAS RN |
68238-36-8 |
solubility |
In water, 9.45X10+4 mg/L at 25 °C (est) |
synonyms |
4-(alpha-(p-(diethylamino)phenyl)-(2,5-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt, sodium salt iso-sulfan blue iso-sulphan blue isosulfan blue Lymphazurin lymphazurin blue |
vapor_pressure |
1.87X10-36 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.